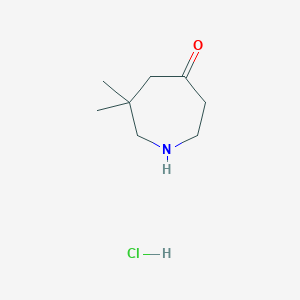

6,6-Dimethylazepan-4-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

6,6-dimethylazepan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-8(2)5-7(10)3-4-9-6-8;/h9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGROKHEXJNTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Table 1: Comparative Synthesis Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Overall Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclization | 6,6-Dimethylhexanone | Acid catalyst | Reflux, 80–90°C | 80–85% | High yield, scalable | Requires purification |

| Condensation | Cyanoacetic acid derivative | Ammonia, acid | Mild heating | 75–82% | Cost-effective | Longer reaction time |

| Reductive amination | Nitrile derivative | Hydrogen, catalyst | Mild hydrogenation | 70–85% | Efficient | Catalyst sensitive |

Research Data:

-

- Cyclization at 85°C with sulfuric acid or p-toluenesulfonic acid yields over 80% of the target compound.

- Hydrochloride salt formation is achieved by bubbling gaseous HCl or using HCl aqueous solutions, with yields exceeding 90%.

-

- The synthesized hydrochloride exhibits >99% purity via HPLC.

- Melting points are consistent with literature, typically around 200–210°C.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethylazepan-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted azepane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

6,6-Dimethylazepan-4-one hydrochloride serves as a significant building block in organic synthesis. Its unique structural features allow for the creation of complex organic molecules that can be utilized in various chemical reactions.

- Building Block : Used in synthesizing pharmaceuticals and specialty chemicals.

- Reactivity : Undergoes oxidation, reduction, and substitution reactions, making it versatile for creating various derivatives.

Biology

In biological research, this compound is studied for its potential effects on biological systems, particularly concerning enzyme inhibition and receptor binding.

- Enzyme Interaction : Investigated for its ability to inhibit specific enzymes, which could have therapeutic implications.

- Receptor Modulation : Explored as a modulator for certain receptors, influencing various biochemical pathways.

Medicine

The compound is being researched for its potential therapeutic properties and applications in drug development.

- Therapeutic Potential : Preliminary studies suggest it may have applications in treating various conditions through its interaction with biological targets.

- Drug Development : Serves as a precursor for synthesizing new pharmaceutical agents with desired biological activities.

Industry

In the industrial sector, this compound is used in producing specialty chemicals and materials.

- Specialty Chemicals : Utilized in creating polymers and resins due to its unique chemical properties.

- Material Science : Its structural characteristics contribute to the development of advanced materials with specific functionalities.

Types of Reactions

The compound can undergo several key reactions:

- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions can yield amines or alcohols when treated with reducing agents such as lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium hydroxide | Aqueous solution |

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways, researchers found that it significantly reduced enzyme activity at micromolar concentrations. This suggests potential therapeutic uses in conditions where enzyme overactivity is detrimental.

Case Study 2: Drug Development

Research investigating the use of this compound as a precursor in synthesizing novel pharmaceuticals highlighted its ability to form derivatives with enhanced biological activity. The synthesized compounds showed promising results in preclinical trials for targeted therapies.

Wirkmechanismus

The mechanism of action of 6,6-Dimethylazepan-4-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs: Azepanone Derivatives

The closest structural analogs are azepanone hydrochlorides with variations in substituent positions. Key examples include:

*Note: Molecular weight for 1-Methylazepan-4-one HCl is inferred from its base compound (C₇H₁₃NO, 127.18 g/mol) + HCl (36.46 g/mol).

Key Differences:

- Substituent Position: The target compound’s 6,6-dimethyl groups increase steric hindrance and lipophilicity compared to the 1-methyl analog.

- Physical State : 1-Methylazepan-4-one HCl is reported as a liquid, while the physical state of 6,6-dimethylazepan-4-one HCl is unspecified but likely a solid due to higher molecular symmetry and substituent bulk .

Functional Group Comparison: Hydrochloride Salts

Hydrochloride salts are common in pharmaceuticals to improve stability and bioavailability. Comparative data with other hydrochlorides (e.g., memantine HCl, benzydamine HCl) highlight general trends:

Insights:

- Structural Diversity : Unlike memantine or benzydamine, 6,6-dimethylazepan-4-one HCl lacks an aromatic or adamantane backbone, limiting direct pharmacological parallels.

- Hydrochloride Utility : All compounds leverage HCl to enhance water solubility, though their biological activities depend on core structure differences.

Biologische Aktivität

6,6-Dimethylazepan-4-one hydrochloride is a cyclic amine compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic implications based on existing literature and research findings.

- Molecular Formula : C9H17ClN

- Molecular Weight : 174.69 g/mol

- Structure : The compound features a seven-membered ring with two methyl groups at the sixth position and a carbonyl group at the fourth position.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Azepan Ring : Utilizing precursors such as 2,6-dimethylheptan-4-one.

- Hydrochloride Salt Formation : The base compound can be converted into its hydrochloride form through treatment with hydrochloric acid.

Biological Activity

The biological activity of this compound is multifaceted, involving interactions with various biological systems.

The mechanism by which this compound exerts its effects is primarily through:

- Enzyme Interactions : The amine group can interact with enzymes, potentially acting as an inhibitor or modulator.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate physiological processes.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to azepan derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo.

- Antimicrobial Properties : Similar compounds have been investigated for their antibacterial and antifungal activities, indicating potential applications in treating infections.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that a related compound exhibited significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells, with IC50 values indicating strong anticancer properties .

- Pharmacokinetics : Research on the pharmacokinetics of related azepane compounds revealed their absorption profiles and metabolic pathways, suggesting that this compound may also follow similar pharmacokinetic behaviors .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6,6-Dimethylazepan-4-one hydrochloride with high purity?

- Methodology : Optimize reaction conditions by varying catalysts (e.g., HCl for cyclization), solvents (polar aprotic solvents like DMF), and temperature (60–80°C). Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity via melting point analysis (compare lit. values) and elemental analysis (C, H, N content) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use spectroscopic techniques:

- NMR : H and C NMR to confirm the azepanone ring structure, methyl group positions, and hydrochloride salt formation (e.g., downfield shifts for carbonyl groups).

- IR : Identify ketone (C=O stretch at ~1700 cm) and ammonium chloride (N–H stretch at ~2500–3000 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H] or [M-Cl]). Cross-reference with published spectral data .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow OSHA and institutional guidelines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine powders.

- Store in airtight containers at 2–8°C to minimize hygroscopic degradation.

- Dispose of waste via approved chemical disposal services. Documented safety data for related hydrochlorides (e.g., benzyl-heptadecyl-dimethylazanium chloride) emphasizes avoiding direct exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assays for this compound?

- Methodology : Cross-validate using complementary techniques:

- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and compare retention times against a reference standard.

- Titration : Employ non-aqueous titration with perchloric acid to quantify hydrochloride content.

- Karl Fischer Titration : Measure residual water content if hygroscopicity is suspected. Address contradictions by identifying impurities (e.g., unreacted precursors) via LC-MS .

Q. What experimental strategies optimize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products via HPLC at intervals (0, 1, 3, 6 months).

- Light Exposure : Test photostability under ICH Q1B guidelines (UV/visible light).

- pH Stability : Assess solubility and decomposition in buffered solutions (pH 1–12). Stability data for structurally similar compounds (e.g., 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid HCl) suggest degradation above 200°C, warranting low-temperature storage .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 16) to model:

- Electrophilicity : Map electrostatic potential surfaces to identify reactive sites (e.g., carbonyl carbon).

- Transition States : Simulate nucleophilic attack (e.g., by amines or Grignard reagents) to predict regioselectivity.

- Compare results with experimental kinetic data (e.g., from UV-Vis monitoring). For related azepanones, steric hindrance from dimethyl groups reduces reactivity at the ketone position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.